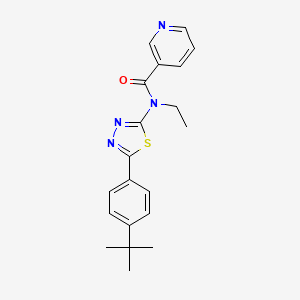

Thiadiazolyl carboxamide derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H22N4OS |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N-ethylpyridine-3-carboxamide |

InChI |

InChI=1S/C20H22N4OS/c1-5-24(18(25)15-7-6-12-21-13-15)19-23-22-17(26-19)14-8-10-16(11-9-14)20(2,3)4/h6-13H,5H2,1-4H3 |

InChI Key |

XMRKDXZDAAFZDU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=NN=C(S1)C2=CC=C(C=C2)C(C)(C)C)C(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Thiadiazolyl Carboxamide Derivative 1

Retrosynthetic Analysis and Strategic Disconnection Approaches for Thiadiazolyl Carboxamide Derivative 1

A retrosynthetic analysis of Thiadiazolyl Carboxamide Derivative 1 reveals several strategic disconnection points. The most prominent disconnection is at the amide bond, which simplifies the molecule into a thiadiazole carboxylic acid (or its activated form) and an appropriate amine. This is a common and effective strategy for the synthesis of carboxamides. researchgate.net

Further disconnection of the thiadiazole ring itself leads to simpler, acyclic precursors. For a 1,3,4-thiadiazole (B1197879) core, a key disconnection involves breaking the C-S and C-N bonds, which typically points to a thiosemicarbazide (B42300) and a carboxylic acid derivative as starting materials. nih.gov For a 1,2,4-thiadiazole, the disconnection might lead to an amidine or thioamide and a suitable electrophilic partner.

The specific substituents on the thiadiazole ring and the carboxamide nitrogen will dictate the precise nature of the precursors. For instance, if the thiadiazole is substituted with an aryl group, the corresponding aryl carboxylic acid or a related derivative would be a logical starting material. Similarly, the complexity of the amine portion of the molecule will determine the choice of the amine precursor.

Development and Optimization of Novel Synthetic Pathways for Thiadiazolyl Carboxamide Derivative 1

The synthesis of thiadiazolyl carboxamides can be achieved through various pathways, with ongoing research focused on improving efficiency, yield, and sustainability.

Conventional and Microwave-Assisted Synthetic Routes

Conventional methods for the synthesis of thiadiazole carboxamides often involve multi-step sequences. A common approach begins with the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative (like an acid chloride or ester) to form the thiadiazole ring. nih.govencyclopedia.pub This is often followed by the coupling of the resulting thiadiazole carboxylic acid with an amine to form the final carboxamide. The coupling step typically requires the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. mdpi.com For instance, the reaction of a thiadiazole carboxylic acid with oxalyl chloride can generate the corresponding acyl chloride, which then readily reacts with an amine to yield the desired carboxamide. mdpi.comnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of thiadiazole derivatives. researchgate.netnih.govjusst.orgasianpubs.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netnih.gov For example, the synthesis of 1,3,4-thiadiazole derivatives has been achieved in significantly shorter times and with higher yields under microwave conditions. researchgate.netnanobioletters.com This methodology has been successfully applied to one-pot, three-component syntheses, further enhancing the efficiency of the process. mdpi.com

| Method | Advantages | Disadvantages | Typical Conditions |

| Conventional Synthesis | Well-established, scalable | Often requires long reaction times, harsh conditions, and multiple steps | Refluxing in organic solvents, use of strong acids or bases as catalysts |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, cleaner reactions | Requires specialized equipment, potential for localized overheating | Irradiation in a microwave reactor, often with a catalyst researchgate.netnih.govjusst.orgasianpubs.org |

Solid-Phase Synthesis Applications for Thiadiazolyl Carboxamide Derivative 1 Analogues

Solid-phase synthesis offers a high-throughput approach for the generation of libraries of thiadiazolyl carboxamide analogues, which is particularly valuable for drug discovery and optimization studies. nih.govsci-hub.se In a typical solid-phase synthesis, one of the key building blocks, such as the thiosemicarbazide or the carboxylic acid, is attached to a solid support (resin). nih.gov The subsequent reactions to form the thiadiazole ring and the carboxamide linkage are then carried out on the resin-bound substrate.

A key advantage of this approach is the ease of purification; excess reagents and byproducts can be simply washed away from the resin-bound product. nih.gov The final product is then cleaved from the resin in the last step. This methodology has been successfully employed to construct libraries of 1,3,4-thiadiazole derivatives. nih.gov The strategy often involves the cyclization of a resin-bound thiosemicarbazide, followed by functionalization and subsequent cleavage from the solid support. nih.gov

Green Chemistry Principles in the Synthesis of Thiadiazolyl Carboxamide Derivative 1

The application of green chemistry principles to the synthesis of thiadiazole derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. nanobioletters.comresearchgate.netbohrium.commdpi.com Key aspects of green chemistry in this context include the use of less hazardous solvents, development of catalyst-free reactions, and the utilization of energy-efficient methods like microwave and ultrasound irradiation. nanobioletters.commdpi.com

Research has demonstrated that the synthesis of thiadiazole derivatives can be successfully achieved using greener approaches, resulting in high yields and reduced reaction times. nanobioletters.com For instance, microwave-assisted synthesis in the absence of a catalyst has been reported for the preparation of 1,2,4-triazole-3-carboxamides, a related class of compounds, highlighting the potential for similar green methods for thiadiazolyl carboxamides. nih.gov The use of water as a solvent and the development of one-pot procedures are also key strategies in making the synthesis of these compounds more environmentally benign. mdpi.com

Derivatization Strategies and Functionalization of Thiadiazolyl Carboxamide Derivative 1

The core structure of Thiadiazolyl Carboxamide Derivative 1 can be readily modified to explore structure-activity relationships and develop new analogues with improved properties. Derivatization can be achieved at several positions:

The Carboxamide Nitrogen: The amine component used in the final coupling step can be varied to introduce a wide range of substituents at the carboxamide nitrogen. This is a straightforward and widely used strategy to modulate the biological activity and physicochemical properties of the molecule. nih.gov

The Thiadiazole Ring: The substituents on the thiadiazole ring can be altered by starting with different carboxylic acid or thiosemicarbazide precursors. For example, using differently substituted benzoic acids in the initial cyclization step will lead to a variety of 2-aryl-1,3,4-thiadiazole derivatives. nih.gov

Further Functionalization: Existing functional groups on the thiadiazole ring or the carboxamide side chain can be further modified. For example, a chloro-substituted thiadiazole can be a versatile intermediate for introducing various nucleophiles through substitution reactions. nih.gov This allows for the synthesis of a diverse range of derivatives with different functionalities. frontiersin.orgnih.gov

Stereoselective Synthesis Approaches for Chiral Thiadiazolyl Carboxamide Derivative 1

When the structure of Thiadiazolyl Carboxamide Derivative 1 contains one or more chiral centers, stereoselective synthesis becomes crucial to obtain the desired enantiomer or diastereomer, as different stereoisomers can exhibit significantly different biological activities.

Stereoselectivity can be introduced at various stages of the synthesis:

Chiral Starting Materials: The use of enantiomerically pure starting materials, such as a chiral amine or a chiral carboxylic acid, is a common strategy. The chirality is then carried through the synthetic sequence to the final product.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions. This approach is highly efficient as a small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a particular reaction. The auxiliary is then removed after the desired stereocenter has been established.

While specific examples for the stereoselective synthesis of "Thiadiazolyl carboxamide derivative 1" are not detailed in the provided search results, the general principles of asymmetric synthesis would be applicable. The choice of strategy would depend on the specific location of the chiral center within the molecule.

Structural Characterization and Advanced Analytical Techniques in Research of Thiadiazolyl Carboxamide Derivative 1

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Thiadiazolyl Carboxamide Derivative 1

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including Thiadiazolyl carboxamide derivative 1. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.govscispace.com

In the ¹H NMR spectrum of a representative thiadiazole derivative, distinct signals corresponding to different protons can be observed. For instance, a singlet appearing in the downfield region (around 12.8 ppm) is characteristic of the amide proton (-CONH-). nih.gov Aromatic protons typically resonate in the range of 7-8 ppm. scispace.com The presence of specific functional groups is further confirmed by signals such as a singlet for the -OCH₂ group protons. nih.gov Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, providing a complete picture of the molecular framework. nih.gov

Table 1: Representative ¹H NMR Data for a Thiadiazolyl Carboxamide Derivative

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 12.81 | s | -CONH- |

| 7.47-7.43 | m | Aromatic-H |

| 7.19-7.14 | m | Aromatic-H |

| 7.03-6.84 | m | Aromatic-H |

| 4.88 | s | -OCH₂- |

| 4.49 | s | -SCH₂- |

| 3.79 | s | -OCH₃ |

Data sourced from a study on N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Thiadiazolyl Carboxamide Derivative 1

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confirmation of the elemental composition of Thiadiazolyl carboxamide derivative 1. nih.govmdpi.com

The mass spectrum of a thiadiazole derivative will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. nih.gov The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for 1,2,3-thiadiazole (B1210528) derivatives involves the elimination of a nitrogen molecule (N₂). rsc.org The fragmentation of the carboxamide linkage and other substituents on the thiadiazole ring will also produce characteristic fragment ions. nih.gov For instance, in some derivatives, the loss of the dimethylamine (B145610) molecule from a sulfonamide moiety has been observed. nih.gov The analysis of these fragmentation patterns allows for the piecing together of the molecule's structure.

Table 2: Representative Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+H-N₂]⁺ | Loss of nitrogen molecule from the molecular ion |

| [M+H-ArSO₂]⁺ | Loss of the sulfonylaryl group |

Data interpretation based on general fragmentation patterns of thiadiazole derivatives. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis of Thiadiazolyl Carboxamide Derivative 1

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of Thiadiazolyl carboxamide derivative 1.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. scispace.com In the IR spectrum of a thiadiazolyl carboxamide derivative, key absorption bands would include:

A strong absorption band for the C=O stretching of the amide group, typically in the region of 1680-1630 cm⁻¹. researchgate.net

N-H stretching vibrations of the amide group, usually appearing as a broad band around 3300 cm⁻¹. scispace.com

C=N stretching vibrations of the thiadiazole ring, observed around 1590-1600 cm⁻¹. scispace.com

C-S stretching vibrations characteristic of the thiadiazole ring. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by a molecule corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation in the molecule. Thiadiazole derivatives typically exhibit absorption maxima in the ultraviolet region. nih.gov The presence of aromatic rings and other chromophores attached to the thiadiazole ring will affect the position and intensity of these absorption bands. dergipark.org.tr

Table 3: Characteristic IR Absorption Bands for a Thiadiazolyl Carboxamide Derivative

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3300 | N-H stretch (amide) |

| ~1680-1630 | C=O stretch (amide) |

| ~1600 | C=N stretch (thiadiazole) |

| ~750 | C-S stretch (thiadiazole) |

Data based on typical IR frequencies for the specified functional groups. scispace.comresearchgate.netresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation of Thiadiazolyl Carboxamide Derivative 1 and Its Analogues

X-ray crystallography is a powerful technique that provides definitive proof of the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. nih.gov

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis of Thiadiazolyl Carboxamide Derivative 1

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of Thiadiazolyl carboxamide derivative 1 and for its quantitative analysis.

HPLC is a widely used method for the separation, identification, and quantification of compounds in a mixture. For thiadiazolyl carboxamide derivatives, a reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is typically employed. The purity of the compound can be determined by the presence of a single major peak in the chromatogram. The retention time of the peak is a characteristic property of the compound under specific chromatographic conditions. By using a suitable detector, such as a UV detector set at the λ_max of the compound, quantitative analysis can be performed by comparing the peak area of the sample to that of a known standard. nih.gov

Gas chromatography is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. While some thiadiazolyl carboxamide derivatives may be amenable to GC analysis, others might require derivatization to increase their volatility.

Both HPLC and GC are crucial for quality control during the synthesis and purification of Thiadiazolyl carboxamide derivative 1, ensuring that the final product meets the required purity standards for further research and applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Thiadiazolyl Carboxamide Derivative 1

Design and Synthesis of Systematic Analogues of Thiadiazolyl Carboxamide Derivative 1 for SAR Exploration

The discovery of novel and potent c-Met inhibitors often involves a systematic approach to the design and synthesis of analogues. nih.govresearchgate.net For the thiadiazolyl carboxamide series, researchers have employed a strategy of dividing the molecule into distinct moieties (A, B, C, and D) to explore the impact of structural modifications. nih.gov

The general synthesis of these analogues involves multi-step reaction sequences. Key intermediates are often synthesized first, followed by coupling reactions to assemble the final target compounds. nih.govmdpi.com For instance, the synthesis of the aniline (B41778) precursors can start from commercially available materials, which undergo reactions such as nitration, aminomethylenation, cyclization, and chlorination to build the core structures. nih.gov The thiadiazole carboxamide moiety itself can be introduced through the condensation of a corresponding aniline with a thiadiazole carboxylic acid derivative. nih.gov In some cases, due to the instability of intermediates like 1,3,4-thiadiazole-2-carboxylic acid, the synthesis is achieved by the direct condensation of its lithium salt with the appropriate aniline. nih.gov Purification of the final compounds is typically carried out using techniques like flash column chromatography. nih.gov

A variety of analogues have been synthesized by introducing different substituents on the various aromatic rings and by modifying the linker between them. nih.govnih.gov This systematic approach allows for a comprehensive exploration of the chemical space around the parent compound, Thiadiazolyl carboxamide derivative 1.

Elucidation of Key Pharmacophoric Features within Thiadiazolyl Carboxamide Derivative 1 Analogues

Pharmacophore modeling is a critical tool in identifying the essential structural features required for biological activity. For thiadiazolyl carboxamide derivatives, several key pharmacophoric elements have been elucidated. nih.govnih.gov

The thiadiazole ring is a crucial component of the pharmacophore. nih.govnih.gov Its electron-rich nature allows it to form important hydrogen bonding interactions with the target protein. nih.gov The carboxamide linker also plays a vital role, often participating in hydrogen bonding with amino acid residues in the active site of the enzyme. nih.gov

Impact of Substituent Variations on Molecular Interactions and Biological Activity Profiles of Thiadiazolyl Carboxamide Derivative 1 Analogues

The systematic variation of substituents on the thiadiazolyl carboxamide scaffold has a profound impact on their biological activity. nih.govnih.gov SAR studies have revealed several important trends.

For instance, in a series of c-Met inhibitors, the introduction of a halogen atom, such as fluorine or chlorine, at specific positions on the benzene (B151609) ring (moiety B) was found to be beneficial for activity. nih.gov Specifically, a mono-electron-withdrawing group (EWG) at the 4-position of the benzene ring led to higher inhibitory activity compared to a substituent at the 3-position. nih.gov The nature of the halogen also played a role, with fluorine generally being more favorable than chlorine or a methyl group. nih.gov

The linker region (moiety C) is also critical. Utilizing a thiazole-2-carboxamide as a 5-atom linker resulted in potent c-Met inhibitory activity. nih.gov The choice between a thiazole (B1198619) and a thiadiazole ring in this position can influence the conformation of the molecule and its interactions with the target. nih.gov

The following table summarizes the structure-activity relationship of some Thiadiazolyl carboxamide derivative 1 analogues as c-Met inhibitors. nih.gov

| Compound | Moiety A (R1) | Moiety B (R2) | Moiety C | c-Met IC50 (nM) |

| 51aa | 3-F | 4-F-C6H5 | 1,2,4-Thiadiazole | 15.62 |

| 51ab | 3-F | 3-F-C6H5 | 1,2,4-Thiadiazole | 23.24 |

| 51ah | Pyridine | 4-F-C6H5 | Thiazole | 9.26 |

| 51ak | Pyridine | 3-Cl, 4-F-C6H5 | Thiazole | 3.89 |

| 51al | Pyridine | 3-F, 4-F-C6H5 | Thiazole | 5.23 |

| 51am (Derivative 1) | Pyridine | 3-F, 4-F-C6H5 | Thiazole | 2.54 |

| 51an | Pyridine | 3-Me, 4-F-C6H5 | Thiazole | 3.73 |

These findings highlight the sensitivity of the biological activity to subtle changes in the chemical structure and guide the rational design of more potent inhibitors.

Conformational Analysis and Its Influence on the Activity Profile of Thiadiazolyl Carboxamide Derivative 1

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis of thiadiazolyl carboxamide derivatives has revealed that the nature of the heterocyclic ring in the linker region can induce significant conformational changes. nih.govresearchgate.net

Selectivity Profiling through SAR Studies of Thiadiazolyl Carboxamide Derivative 1 Analogues

A critical aspect of drug design is achieving selectivity for the intended target to minimize off-target effects. SAR studies are instrumental in developing selective inhibitors. By systematically modifying the structure of thiadiazolyl carboxamide derivatives and evaluating their activity against a panel of related kinases, researchers can identify features that contribute to selectivity. nih.gov

For Thiadiazolyl carboxamide derivative 1 (compound 51am), selectivity profiling against other kinases like VEGFR-2 has been performed. nih.gov The binding mode of this compound in both c-Met and VEGFR-2 provides insights into the structural basis for its selectivity. nih.gov Furthermore, the cytotoxicity of these compounds is often evaluated against various cancer cell lines and normal cell lines to assess their therapeutic index. nih.govacs.orgresearchgate.net For instance, many of the synthesized compounds in the c-Met inhibitor series showed greater cytotoxicity against MKN-45 gastric cancer cells compared to other cell lines, indicating a degree of cell-based selectivity. nih.gov Additionally, the evaluation against normal cell lines helps to determine the selectivity for cancer cells over healthy cells. nih.govacs.org

Mechanistic Elucidation of Biological Activities in Cellular and Molecular Models by Thiadiazolyl Carboxamide Derivative 1

Investigation of Molecular Targets and Pathways Modulated by Thiadiazolyl Carboxamide Derivative 1

Thiadiazole derivatives, including thiadiazolyl carboxamides, are recognized for their wide range of biological activities, which stem from their ability to interact with various molecular targets. researchgate.netresearchgate.net The thiadiazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have been shown to target a diverse array of proteins and pathways involved in numerous pathological conditions. researchgate.net

The pharmacological properties of the 1,3,4-thiadiazole (B1197879) ring, a common core in these derivatives, are partly attributed to its function as a bioisostere of pyrimidine (B1678525). This structural similarity may allow these compounds to interfere with DNA synthesis. Additionally, the mesoionic character of this heterocyclic system facilitates its passage across biological membranes, enabling interaction with intracellular targets. researchgate.net

Specific molecular targets identified for various thiadiazole derivatives include enzymes such as carbonic anhydrases (CA), kinases like Abl kinase, glutaminase (GA), inosine monophosphate dehydrogenase (IMPDH), heat shock protein 90 (Hsp90), lipoxygenase (LOX), and the kinesin spindle protein Eg5. researchgate.net Furthermore, they have been found to act as histone deacetylase (HDAC) inhibitors. researchgate.net The ability of thiadiazole derivatives to modulate such a broad spectrum of targets underscores their potential in the development of novel therapeutics for various diseases, including cancer. researchgate.netnih.gov

Receptor Binding Studies and Selectivity Profiling of Thiadiazolyl Carboxamide Derivative 1

The pharmacological effects of a compound are determined by its binding affinity and selectivity for various biological receptors. Thiadiazole derivatives have been evaluated for their interaction with a range of receptors. For instance, studies on aminothiadiazole derivatives have identified them as potent and selective antagonists for the human adenosine A3 receptor. nih.gov One such derivative, N-[3-(4-methoxy-phenyl)- nih.govresearchgate.nettandfonline.comthiadiazol-5-yl]-acetamide, exhibited a Ki value of 0.79 nM at the human A3 receptor, showing high selectivity over other adenosine receptor subtypes (A1, A2A). nih.gov Molecular modeling suggests that these compounds interact with unique residues in the A3 receptor binding pocket, contributing to their high affinity and selectivity. nih.gov Similarly, other thiadiazole derivatives have been investigated as ligands for serotonin 5-HT1A receptors. researchgate.net Thiazole-carboxamide derivatives have also been studied as negative allosteric modulators of AMPA receptors, which are critical for excitatory neurotransmission in the central nervous system. mdpi.com

Table 4: Receptor Binding Affinity (Ki, nM) and Selectivity of a Representative Aminothiadiazole Derivative

| Compound | hA1 Receptor | hA2A Receptor | hA3 Receptor | Selectivity (A1/A3) | Selectivity (A2A/A3) | Reference |

|---|---|---|---|---|---|---|

| 39 | 1,220 | 1,480 | 0.79 | 1544 | 1873 | nih.gov |

Note: Compound 39 is N-[3-(4-methoxy-phenyl)- nih.govresearchgate.nettandfonline.comthiadiazol-5-yl]-acetamide. Lower Ki values indicate higher binding affinity.

Cellular Pathway Perturbation Analysis Induced by Thiadiazolyl Carboxamide Derivative 1 in Cellular Models

Thiadiazolyl carboxamide derivatives can exert their antineoplastic effects by modulating critical cellular pathways, including apoptosis, the cell cycle, and autophagy.

Apoptosis and Cell Cycle: Many thiadiazole-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov For example, certain derivatives cause an increase in the expression of cytochrome C in the cytoplasm, a key event in the apoptotic cascade. nih.gov They can also induce cell cycle arrest, often at the G1/S or G2/M phase, thereby preventing cancer cell proliferation. nih.govresearchgate.net One study found that a 2-amino-1,3,4-thiadiazole derivative increased the number of A549 lung cancer cells in the G0/G1 phase and inhibited the extracellular signal-regulated kinase (ERK) pathway. researchgate.net Another derivative induced G2/M arrest in bladder cancer cells. nih.gov

Autophagy: Autophagy is a cellular degradation process that can either promote cell survival or cell death depending on the context. Some thiazole (B1198619) derivatives have been found to impair the autophagy process. nih.govscienceopen.com For instance, the thiazole derivative CPTH6 was shown to cause an accumulation of autophagosomes by impairing their degradation and fusion with lysosomes, rather than by inducing their formation. nih.govscienceopen.com This blockage of the autophagic flux contributes to the compound's cytotoxic effects. nih.gov

Table 5: Effects of Thiadiazole Derivatives on Cellular Pathways in Cancer Cells

| Derivative Class | Cell Line | Effect | Pathway Modulated | Reference |

|---|---|---|---|---|

| Anthra[1,2-c] nih.govtandfonline.comnih.govthiadiazole-6,11-dione | Bladder Cancer (T24, MBT2) | G2/M cell cycle arrest | Downregulation of EZH2 | nih.gov |

| 2-Amino-1,3,4-thiadiazole | Lung Cancer (A549) | G0/G1 cell cycle arrest | Inhibition of ERK pathway | researchgate.net |

| Thiazole Derivative (CPTH6) | Leukemia, Melanoma, etc. | Apoptosis, Autophagy impairment | - | nih.govscienceopen.com |

| Thiazole/Thiadiazole Carboxamide | Gastric Cancer (MKN-45) | Apoptosis and cell cycle arrest | c-Met inhibition | tandfonline.comnih.gov |

Investigation of Antineoplastic Modulatory Effects of Thiadiazolyl Carboxamide Derivative 1 in In Vitro Cancer Cell Lines

The thiadiazole scaffold is a prominent feature in many compounds developed as anticancer agents. nih.govnih.gov Thiadiazolyl carboxamide derivatives have demonstrated significant cytotoxic and antiproliferative activity against a wide range of human cancer cell lines. tandfonline.comnih.gov These effects are often mediated by the inhibition of key proteins involved in cancer progression, such as protein kinases. tandfonline.comnih.gov For example, a series of thiazole/thiadiazole carboxamide derivatives were developed as c-Met kinase inhibitors. tandfonline.comnih.gov Compound 51am from this series showed potent antiproliferative activity against A549 (lung), HT-29 (colon), and MDA-MB-231 (breast) cancer cell lines with IC50 values of 0.83, 0.68, and 3.94 µM, respectively. tandfonline.com Other thiadiazole derivatives have shown broad-spectrum activity, with GI50 values in the micromolar to sub-micromolar range against leukemia, melanoma, and ovarian, breast, and prostate cancer cell lines. nih.govresearchgate.net

Table 6: In Vitro Antiproliferative Activity (IC50/GI50, µM) of Thiadiazolyl Carboxamide and Related Derivatives

| Compound | A549 (Lung) | HT-29 (Colon) | MDA-MB-231 (Breast) | MCF-7 (Breast) | SKOV-3 (Ovarian) | Reference |

|---|---|---|---|---|---|---|

| 51am | 0.83 | 0.68 | 3.94 | - | - | tandfonline.com |

| 1h | 2.79 | - | - | - | 3.58 | nih.gov |

| 29i | 1.13 | - | - | 0.77 | - | nih.gov |

| NSC763968 | 0.20 - 5.68 | - | - | - | - | nih.gov |

Note: IC50/GI50 values represent the concentration required to inhibit cell growth by 50%.

Research into Antimicrobial Properties and Mechanisms of Action of Thiadiazolyl Carboxamide Derivative 1 in In Vitro Microbial Systems

The thiadiazole ring is a well-established pharmacophore in the design of antimicrobial agents, exhibiting activity against both bacteria and fungi. nih.govrsc.orgwisdomlib.org Thiadiazolyl carboxamide derivatives have been synthesized and evaluated for their potential to combat various pathogenic microbes. Their mechanisms of action are diverse and can include the inhibition of essential enzymes, as discussed with DNA gyrase B and Serine Acetyltransferase. acs.orgnih.govnih.gov Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli and Xanthomonas axonopodis. nih.govmdpi.comnih.gov For example, compound 5k (2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) showed excellent inhibitory activity against Xanthomonas species with EC50 values of 15-22 µg/mL. nih.gov Another study on 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives found potent activity against Gram-positive bacteria, with one compound showing MIC values as low as 1.95 µg/mL. mdpi.com

Table 7: In Vitro Antimicrobial Activity of Thiadiazolyl Carboxamide Derivatives

| Compound | Microbial Strain | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| 5k | Xanthomonas oryzae pv. oryzicolaby | EC50 | 15 µg/mL | nih.gov |

| 5k | Xanthomonas axonopodis pv. citri | EC50 | 22 µg/mL | nih.gov |

| 15 | Staphylococcus aureus ATCC 25923 | MIC | 1.95 µg/mL | mdpi.com |

| 4a | Escherichia coli | Inhibition Zone | 16 mm | nih.gov |

| 4c | Staphylococcus aureus | MIC | 0.625 µg/mL | nih.gov |

| 4a, 4b, 4c | Candida albicans | MIC | 0.625-1.25 µg/mL | nih.gov |

Note: EC50 is the half-maximal effective concentration. MIC is the minimum inhibitory concentration.

Antibacterial Activity against Drug-Resistant Bacterial Strains

Thiadiazolyl carboxamide derivatives have demonstrated notable antibacterial activity against a spectrum of bacterial pathogens, including strains known for their resistance to conventional antibiotics. Research into these compounds reveals that their efficacy is often linked to specific structural modifications on the thiadiazole ring system. For instance, certain derivatives have shown potent activity against multi-drug-resistant Gram-positive strains. mdpi.com

In cellular assays, the antibacterial potential is quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. Studies have reported MIC values for various thiadiazolyl carboxamide derivatives against both susceptible and resistant bacterial isolates. For example, some benzothiazole ethyl urea derivatives have shown significant activity against a broad range of Gram-positive pathogens with MIC values as low as 0.008 µg/mL against Streptococcus pneumoniae. nih.gov The frequency of resistance (FoR) development to these compounds has also been investigated, with some derivatives showing a very low FoR (<2.3 × 10⁻¹¹), suggesting a mechanism that may involve multiple intracellular targets, thereby reducing the likelihood of rapid resistance emergence. nih.gov

The mechanism of action for many of these derivatives involves the inhibition of essential bacterial enzymes. One key target is the bacterial type II topoisomerase family, including DNA gyrase and topoisomerase IV, which are crucial for DNA replication, recombination, and repair. nih.gov Certain thiazole-based compounds have been found to be potent inhibitors of these enzymes, with IC₅₀ values in the nanomolar range, demonstrating high selectivity for bacterial enzymes over their human counterparts. nih.gov The ability of the thiadiazole scaffold to penetrate the bacterial cell wall is considered a contributing factor to its efficacy. nih.gov

Table 1: Antibacterial Activity (MIC) of Representative Thiadiazole Derivatives

| Compound/Derivative | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Derivative 24b | Staphylococcus aureus | - | 128 | mdpi.com |

| Derivative 14a | Bacillus polymyxa | Gram-positive | 2.5 | mdpi.com |

| Derivative 9b | Staphylococcus aureus | Gram-positive | 1.95 | mdpi.com |

| Derivative 4c | Bacillus subtilis | Gram-positive | 0.12 | mdpi.com |

| Benzothiazole 3a | S. pneumoniae ATCC 49619 | Gram-positive | 0.008 | nih.gov |

| Benzothiazole 3b | S. epidermidis ATCC 1228 | Gram-positive | 0.03 | nih.gov |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | E. coli, B. cereus, S. epidermidis | - | 800 | rjid.com.roresearchgate.net |

Antifungal Activity Against Pathogenic Fungi

Thiadiazolyl carboxamide derivatives have emerged as potent agents against a variety of pathogenic fungi. The compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, referred to as C1, has been identified as a highly active agent against different Candida species, including azole-resistant isolates, with MIC₁₀₀ values ranging from 8 to 96 μg/ml. nih.gov

The primary mechanism of action for compound C1 involves the disruption of fungal cell wall biogenesis. nih.gov Cellular-level investigations revealed that treatment with this derivative leads to significant morphological changes in fungal cells. Treated cells lose their characteristic shape, increase in size, form giant cells, and exhibit flocculation. nih.gov This is attributed to the inability of the cells to withstand internal turgor pressure, leading to the leakage of protoplasmic material. Further analysis showed an uneven distribution of chitin and β(1→3) glucan in the cell wall and disturbances in the formation of the chitin septum in budding cells. nih.gov Notably, this mechanism is distinct from that of azole antifungals, as the compound did not affect the ergosterol content in Candida cells. nih.gov

Another significant antifungal mechanism identified for this class of compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. sci-hub.boxacs.orgresearchgate.net Inhibition of SDH disrupts mitochondrial respiration, leading to pathogen death. sci-hub.box Certain pyrazole and thiazole carboxamide derivatives have been designed as SDH inhibitors, showing excellent activity against fungi like Rhizoctonia solani and Valsa mali. acs.org For instance, specific thiazole carboxamides exhibited SDH inhibition with IC₅₀ values as low as 0.56 mg/L and demonstrated superior in vitro fungicidal activity against Sclerotinia sclerotiorum (EC₅₀ of 0.6 mg/L) compared to the commercial fungicide Thifluzamide. sci-hub.boxresearchgate.net

Table 2: Antifungal Activity of Representative Thiadiazole Carboxamide Derivatives

| Compound/Derivative | Fungal Pathogen | Activity Metric | Value | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Compound C1 | Candida spp. (including azole-resistant) | MIC₁₀₀ | 8 - 96 µg/mL | Cell Wall Disruption | nih.gov |

| Thiazole Carboxamide 6g | Sclerotinia sclerotiorum | EC₅₀ | 0.6 mg/L | SDH Inhibition | sci-hub.boxresearchgate.net |

| Thiazole Carboxamide 6g | Rhizoctonia cerealis | EC₅₀ | 6.2 mg/L | SDH Inhibition | sci-hub.box |

| Pyrazole Carboxamide 6i | Valsa mali | EC₅₀ | 1.77 mg/L | SDH Inhibition | acs.org |

| Pyrazole Carboxamide 19i | Valsa mali | EC₅₀ | 1.97 mg/L | SDH Inhibition | acs.org |

| Pyrazole Carboxamide 23i | Rhizoctonia solani | EC₅₀ | 3.79 mg/L | SDH Inhibition | acs.org |

Exploration of Antiviral Potential and Associated Mechanisms of Thiadiazolyl Carboxamide Derivative 1 in Cellular Models

The antiviral properties of thiadiazolyl carboxamide derivatives have been investigated against a range of human and plant viruses. In cellular models, these compounds have demonstrated inhibitory activity through various mechanisms. A notable area of research has been their potential against Human Immunodeficiency Virus (HIV). Certain 2-amino-1,3,4-thiadiazole derivatives have shown significant anti-HIV-1 activity, with studies suggesting that the electronic properties of substituents on the N-aryl group influence antiviral potency. nih.gov For instance, the introduction of electron-withdrawing groups like fluorine or trifluoromethyl on a phenyl ring enhanced antiviral activity. nih.gov

The mechanism of action against viruses can involve targeting specific viral enzymes or host factors. For example, a large series of 2-amino-1,3,4-thiadiazole derivatives were tested in a Human Cytomegalovirus (HCMV) polymerase assay, with several compounds exhibiting 90-100% inhibition of the enzyme at a concentration of 25 μM. nih.gov Other derivatives have shown activity against a broad spectrum of viruses, including Herpes Simplex Virus-1 (HSV-1), Sindbis virus, and Coxsackie virus B4. nih.gov Some compounds have also been identified as inhibitors of the Influenza A H₃N₂ virus subtype. nih.gov

Beyond human pathogens, these derivatives have been evaluated for activity against plant viruses, such as the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), showing good antivirus activity in some cases. arkat-usa.org The versatility of the thiadiazole scaffold allows for structural modifications that can be tailored to inhibit different viral targets.

Table 3: Antiviral Activity of Representative Thiadiazole Derivatives in Cellular Models

| Compound/Derivative | Virus | Cell Line/Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Pyrimidyl Derivative 10 | HIV-1 (strain IIIB) | MT-4 cells | IC₅₀ | 7.50 ± 1.06 µM | nih.gov |

| Derivative 45 | Influenza A H₃N₂ | - | EC₅₀ | 31.4 µM | nih.gov |

| Derivative 50 | Sindbis Virus | - | Antiviral Concentration | 9.6 µg/mL | nih.gov |

| Benzofuran-Carboxamide 19a-c | Human Cytomegalovirus | HCMV polymerase assay | Inhibition | 100% | arkat-usa.org |

| Benzothiazole Derivative 2 | HIV-1 | - | - | Promising activity | arkat-usa.org |

Assessment of Anti-inflammatory Modulatory Capacities of Thiadiazolyl Carboxamide Derivative 1 at the Cellular Level

Thiadiazolyl carboxamide derivatives are recognized for their anti-inflammatory potential, which has been elucidated through various cellular and molecular assays. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator in the inflammatory pathway. acs.orgresearchgate.net

In vitro COX inhibition assays have been used to quantify the efficacy and selectivity of these compounds. For example, a series of novel thiazole carboxamide derivatives were evaluated for their ability to inhibit COX-1 and COX-2. One compound, 2b, was a potent inhibitor of both COX-1 (IC₅₀ of 0.239 μM) and COX-2 (IC₅₀ of 0.191 μM). acs.org Another derivative, 2a, demonstrated the highest selectivity for COX-2, with a selectivity ratio of 2.766. acs.org Molecular docking studies support these findings, showing that the compounds can effectively bind within the active site of the COX-2 enzyme. researchgate.netnih.gov This targeted inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The anti-inflammatory effects have been further substantiated in cellular models of inflammation. For instance, imidazo[2,1-b] mdpi.comresearchgate.netmdpi.comthiadiazole derivatives have been shown to reduce edema in carrageenan-induced inflammation models, with some compounds exhibiting greater activity than the standard drug diclofenac. nih.gov The collective evidence from enzymatic and cellular assays indicates that thiadiazolyl carboxamide derivatives modulate inflammatory responses primarily through the targeted inhibition of the COX-2 pathway.

Table 4: Anti-inflammatory Activity (COX Inhibition) of Thiazole Carboxamide Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 2a | COX-1 | 2.650 | 2.766 | acs.org |

| COX-2 | 0.958 | acs.org | ||

| Compound 2b | COX-1 | 0.239 | 1.251 | acs.org |

| COX-2 | 0.191 | acs.org | ||

| Compound 2j | COX-1 | 1.442 | 1.507 | acs.org |

| COX-2 | 0.957 | acs.org | ||

| Compound 6b | COX-2 | - | 67.81 | researchgate.net |

| Compound 6m | COX-2 | - | 66.38 | researchgate.net |

Neurobiological Pathway Modulation by Thiadiazolyl Carboxamide Derivative 1 in Cell-Based Assays

Recent research has explored the role of thiadiazolyl and thiazolyl carboxamide derivatives in modulating neurobiological pathways, highlighting their potential as neuroprotective and anticonvulsant agents. mdpi.comnih.gov Studies have focused on their interaction with key components of the central nervous system (CNS), such as ionotropic glutamate receptors and GABAergic systems.

A significant area of investigation has been the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for mediating excitatory neurotransmission in the CNS. mdpi.comnih.gov An imbalance in this system can lead to excitotoxicity and various neurological disorders. Using patch-clamp analysis on HEK293T cells expressing AMPA receptor subunits, researchers have demonstrated that certain thiazole-carboxamide derivatives (designated TC-1 to TC-5) act as potent negative allosteric modulators. mdpi.comresearchgate.net These compounds significantly inhibit AMPAR-mediated currents; for example, compound TC-2 was identified as the most powerful inhibitor across all tested subunits. mdpi.comnih.govresearchgate.net Mechanistically, these derivatives alter the receptor's kinetics by enhancing deactivation rates, which points to their neuroprotective potential. mdpi.comnih.govresearchgate.net

Furthermore, the 1,3,4-thiadiazole scaffold has been extensively studied for its anticonvulsant properties. nih.govfrontiersin.org The proposed mechanism of action for this effect involves the enhancement of the GABAergic pathway. By preventing the excessive firing of neurons through the release of chloride ions via GABA-A receptors, these compounds can suppress seizure activity. nih.govfrontiersin.org The lipophilic nature of the thiadiazole ring is thought to facilitate its entry into the CNS. Various derivatives have shown potent activity in preclinical models of epilepsy, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, with some compounds showing 75-83% inhibition of seizures. nih.govfrontiersin.org

Table 5: Neurobiological Activity of Representative Thiazole/Thiadiazole Derivatives

| Compound/Derivative | Biological Target/Model | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Thiazole-Carboxamide TC-2 | AMPA Receptors | Patch-clamp (HEK293T cells) | Potent inhibition of AMPAR-mediated currents | mdpi.comnih.govresearchgate.net |

| Thiazole-Carboxamide TC Series | AMPA Receptors | Patch-clamp (HEK293T cells) | Act as negative allosteric modulators; enhance deactivation rates | mdpi.comnih.govresearchgate.net |

| 1,3,4-Thiadiazole Derivative | PTZ-induced seizures | In vivo | 83% seizure inhibition | nih.govfrontiersin.org |

| 1,3,4-Thiadiazole Derivative | MES test | In vivo | 75% seizure inhibition | nih.govfrontiersin.org |

Unveiling the Computational Profile of Thiadiazolyl Carboxamide Derivative 1

In the landscape of modern drug discovery, computational chemistry and molecular modeling have become indispensable tools for the rational design and development of novel therapeutic agents. This article focuses exclusively on the computational studies of a specific compound, Thiadiazolyl carboxamide derivative 1, a patented molecule with potential applications in the treatment of Alzheimer's disease. By delving into a range of in silico techniques, we can elucidate the structural, electronic, and pharmacokinetic properties of this compound, providing a comprehensive theoretical framework for its biological activity.

Future Perspectives and Emerging Research Directions for Thiadiazolyl Carboxamide Derivative 1

Identification of Novel Biological Targets for Thiadiazolyl Carboxamide Derivative 1 through Phenotypic Screening

Phenotypic screening represents a powerful strategy for discovering novel biological targets and therapeutic applications for compounds without a preconceived molecular target. This approach involves evaluating a compound's effect on cellular or organismal phenotypes, thereby uncovering its functional impact in a complex biological system. For Thiadiazolyl carboxamide derivative 1, phenotypic screening offers a promising avenue to identify unexpected mechanisms of action and expand its therapeutic utility.

Future research can employ high-content imaging and other advanced phenotypic screening platforms to test Thiadiazolyl carboxamide derivative 1 and its analogues against diverse panels of human cell lines, patient-derived cells, or even model organisms like Caenorhabditis elegans researchgate.net. For instance, a fluorescence-based bioassay was successfully used to screen a library of molecules for anthelmintic activity in C. elegans, demonstrating the power of this approach to identify compounds with potential applications in parasitology researchgate.net. Such screens could reveal novel anti-cancer, anti-inflammatory, or anti-infective properties by identifying compounds that induce desired phenotypic changes, such as apoptosis in cancer cells or inhibition of pathogen growth. Subsequent target deconvolution studies would then be necessary to identify the specific molecular targets responsible for the observed phenotypes, thus opening new avenues for drug development.

| Screening Approach | Potential Biological System | Desired Outcome |

| High-Content Cellular Imaging | Panel of diverse cancer cell lines | Identification of compounds inducing apoptosis, cell cycle arrest, or differentiation |

| Organism-Based Screening | Caenorhabditis elegans, Zebrafish | Discovery of novel anthelmintic or developmental biology probes |

| Co-culture Models | Immune cells and cancer cells | Identification of immunomodulatory activities |

| Pathogen Viability Assays | Bacteria, Fungi, Parasites | Discovery of new anti-infective agents and their targets |

Development of Advanced Synthetic Methodologies for Structurally Complex Thiadiazolyl Carboxamide Derivative 1 Analogues

The exploration of the chemical space around the Thiadiazolyl carboxamide derivative 1 core is crucial for optimizing its biological activity. The development of advanced synthetic methodologies is essential for the efficient and diverse production of structurally complex analogues. Modern synthetic techniques can accelerate the generation of compound libraries for structure-activity relationship (SAR) studies. nih.gov

Recent advancements in heterocyclic chemistry offer several powerful tools applicable to the synthesis of novel thiadiazole derivatives nih.gov. These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the cyclization and condensation steps required to form the thiadiazole carboxamide core nih.govresearchgate.net.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the one-pot synthesis of complex molecules from three or more starting materials, enabling rapid diversification of the scaffold mdpi.com.

Solvent-Free and Green Chemistry Approaches: The use of solid-state synthesis or environmentally benign solvents reduces the environmental impact and can lead to higher purity products nih.govmdpi.com.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and reproducibility for the synthesis of thiadiazole libraries.

These advanced methods facilitate the creation of analogues with diverse substitutions, which is key to fine-tuning their pharmacological properties. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches with Thiadiazolyl Carboxamide Derivative 1

Polypharmacology, the ability of a single drug to interact with multiple targets, is increasingly recognized as a beneficial strategy for treating complex, multifactorial diseases like cancer. nih.govnih.gov The thiadiazole carboxamide scaffold has shown potential for such multi-targeting approaches. Designing molecules with intentional promiscuity can lead to enhanced efficacy and may circumvent drug resistance mechanisms. nih.gov

Research has shown that certain thiazole (B1198619)/thiadiazole carboxamide derivatives can act as inhibitors of multiple protein kinases. For example, compound 51am , a thiadiazole carboxamide derivative, was investigated for its binding mode with both c-Met and VEGFR-2, two key kinases involved in cancer progression, providing insights for the discovery of selective or multi-targeting inhibitors. nih.govresearchgate.netnih.gov Another study highlighted a spiro-thiadiazole carboxamide derivative (compound 1 ) as a selective inhibitor of tumor-associated carbonic anhydrase isoforms hCA IX and XII, which are involved in regulating tumor pH and promoting cancer cell growth mdpi.com.

Future efforts will focus on intentionally designing Thiadiazolyl carboxamide derivative 1 analogues that modulate multiple, disease-relevant targets simultaneously. This can be achieved through pharmacophore merging, where structural features from known ligands of different targets are combined into a single molecule. nih.gov This strategy could lead to the development of highly effective agents for complex diseases. nih.gov

| Compound Class | Primary Target(s) | Therapeutic Area |

| Thiazole/Thiadiazole Carboxamides | c-Met, VEGFR-2 | Cancer nih.govnih.gov |

| Spiro-Thiadiazole Carboxamides | Carbonic Anhydrase IX & XII | Cancer mdpi.com |

| General Thiadiazole Derivatives | Various Kinases, Enzymes | Cancer, Inflammation, Infection nih.gov |

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Thiadiazolyl Carboxamide Derivative 1 Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test-analyze cycle. nih.govfrontiersin.org For Thiadiazolyl carboxamide derivative 1, these computational tools can be integrated at multiple stages of the drug development process to design optimized analogues with improved efficacy and drug-like properties.

AI and ML models can be trained on existing data for thiadiazole derivatives to predict the biological activity and physicochemical properties of novel, untested compounds. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build models that correlate the structural features of Thiadiazolyl carboxamide derivative 1 analogues with their biological activity, guiding the design of more potent compounds.

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially uncovering novel thiadiazole carboxamide scaffolds with enhanced activity or novel mechanisms of action.

Target Prediction: By analyzing the chemical structure, AI tools can predict potential biological targets for Thiadiazolyl carboxamide derivative 1, complementing phenotypic screening efforts. frontiersin.org

Role of Thiadiazolyl Carboxamide Derivative 1 as a Molecular Probe for Elucidating Biological Mechanisms

A molecular probe is a small molecule used as a tool to study and characterize biological targets and pathways. Due to their potential for high potency and selectivity, well-characterized Thiadiazolyl carboxamide derivative 1 analogues can serve as valuable molecular probes.

For example, a highly selective inhibitor of a specific kinase, such as c-Met, can be used to investigate the downstream effects of inhibiting that kinase in various cellular contexts. nih.gov Studies using the c-Met inhibitor 51am have shown that it can induce cell cycle arrest and apoptosis in cancer cells, confirming the role of c-Met in these processes. nih.govresearchgate.netnih.gov Similarly, selective inhibitors of carbonic anhydrase isoforms IX and XII can be used to probe the role of these enzymes in tumor metabolism and pH regulation mdpi.com.

Future work could involve developing a toolkit of highly selective Thiadiazolyl carboxamide derivative 1 analogues, each targeting a different protein. These molecular probes would be invaluable for basic research, helping to dissect complex signaling networks and validate new drug targets. The development of fluorescently tagged or biotinylated versions of these probes could further enable their use in pull-down assays to identify binding partners and in imaging studies to visualize target localization within cells.

Opportunities for Further Preclinical (Non-Human, Non-Clinical Trial) Investigation and Lead Optimization of Thiadiazolyl Carboxamide Derivative 1

Before any potential clinical application, Thiadiazolyl carboxamide derivative 1 and its most promising analogues must undergo rigorous preclinical investigation and lead optimization. This stage aims to refine the molecule's structure to maximize its therapeutic potential while minimizing potential liabilities.

Key areas for future preclinical research include:

Comprehensive Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the thiadiazole carboxamide scaffold is necessary to understand how structural changes affect potency, selectivity, and pharmacokinetic properties. nih.gov For instance, research on c-Met inhibitors showed that introducing mono-electron-withdrawing groups (like F, Cl) improved activity, while electron-donating groups decreased potency nih.gov.

Pharmacokinetic Profiling: Detailed studies in animal models (e.g., mice, rats) are needed to evaluate the compound's ADME properties. The promising c-Met inhibitor 51am exhibited a good pharmacokinetic profile in BALB/c mice, indicating its potential for further development. nih.govresearchgate.netnih.gov

In Vivo Efficacy Studies: The therapeutic effect of lead compounds must be validated in relevant animal models of disease. For anti-cancer agents, this involves testing the compound's ability to inhibit tumor growth in xenograft or syngeneic mouse models.

Selectivity Profiling: Lead candidates should be screened against a broad panel of related and unrelated targets (e.g., a kinome-wide panel for a kinase inhibitor) to ensure they have an acceptable selectivity profile and to identify potential off-target effects that could lead to toxicity.

| Optimization Strategy | Objective | Example from Research |

| Moiety Modification | Improve potency and selectivity | Modifying substituents on the phenyl ring of c-Met inhibitors to enhance binding affinity. nih.gov |

| Bioisosteric Replacement | Enhance drug-like properties | Replacing a metabolically liable group with a more stable isostere. |

| Salt Formulation | Improve solubility and bioavailability | Investigating different salt forms of the lead compound. |

| Prodrug Approach | Enhance delivery to the target site | Designing a prodrug that is activated by tumor-specific enzymes. |

Exploring New Applications Beyond Traditional Medicinal Chemistry for Thiadiazolyl Carboxamide Derivative 1

The versatile chemistry of the thiadiazole nucleus suggests that Thiadiazolyl carboxamide derivative 1 and its analogues may have utility in fields beyond human therapeutics. The inherent biological activity of this scaffold can be harnessed for applications in agriculture, veterinary medicine, and diagnostics.

Agrochemicals: Thiadiazole derivatives have been investigated for their potential as pesticides. frontiersin.org Studies have shown that novel derivatives containing carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties exhibit significant antibacterial activity against plant pathogens like Xanthomonas axonopodis and Xanthomonas oryzae nih.govnih.gov. Further research could optimize these compounds to develop new, effective, and potentially safer fungicides and bactericides for crop protection. nih.gov

Veterinary Medicine: As demonstrated by phenotypic screening against C. elegans, thiadiazole-related structures have potential as anthelmintic agents to treat parasitic infections in animals researchgate.net.

Diagnostics and Imaging: By chelating with specific metals or incorporating fluorescent moieties, Thiadiazolyl carboxamide derivative 1 analogues could be developed as imaging agents or diagnostic tools for detecting specific enzymes or biomarkers associated with disease.

This exploration into non-medicinal applications represents a significant opportunity to leverage the investment in understanding the chemistry and biology of the thiadiazole carboxamide scaffold, potentially leading to valuable products in diverse technological areas.

Q & A

Q. What are the common synthetic routes for Thiadiazolyl carboxamide derivative 1 and its analogs?

Synthesis involves multi-step protocols, including:

- Cyclization : Reaction of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF to form the 1,3,4-thiadiazole core .

- Heterocyclic coupling : Thiophene-2-carboxamide derivatives are functionalized with oxadiazolyl, pyrazolyl, or thiazolyl groups using reagents like RNCS, R1COCH2Br, or BrCH2COOC2H5 under reflux .

- S-alkylation : Thioxoacetamide intermediates are alkylated and condensed with aldehydes to introduce diverse substituents .

Q. How is the structural characterization of Thiadiazolyl carboxamide derivatives performed?

Key techniques include:

- X-ray crystallography : Resolves rotational disorder in thiophene rings and identifies hydrogen-bonded dimers (e.g., C–H⋯O/S interactions) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry, critical for verifying carboxamide linkage and heterocyclic moieties .

- Hirshfeld surface analysis : Maps intermolecular interactions to correlate crystal packing with solubility and stability .

Q. What methodologies are employed to assess the antimicrobial activity of Thiadiazolyl carboxamide derivatives?

- Agar well diffusion : Screens antibacterial efficacy against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) pathogens, with compound 5k showing potent Gram-negative activity .

- Microplate dilution : Determines minimum inhibitory concentrations (MICs) for antifungal and antitubercular activity (e.g., against Mycobacterium tuberculosis H37Rv) .

Q. What safety precautions are recommended when handling Thiadiazolyl carboxamide derivatives?

- Storage : Keep in airtight containers away from heat/ignition sources due to flammability risks .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure and inhalation of toxic dust .

- Waste disposal : Follow hazardous waste protocols, as derivatives may exhibit aquatic toxicity .

Advanced Research Questions

Q. How do structural modifications at the carboxamide group influence inhibitory activity against human polymerase theta?

- N-alkylation : Introducing methyl groups at the carboxamide nitrogen disrupts planarity, enhancing solubility while retaining enzyme inhibition (e.g., compound 18 inhibits polymerase theta at nanomolar IC₅₀) .

- Substituent positioning : Lipophilic groups (e.g., benzylic methyl in compound 27) improve binding to the ATP-binding site’s hydrophobic floor, critical for antitumor applications .

Q. What computational approaches model the structure-activity relationships (SAR) of Thiadiazolyl carboxamide derivatives?

- 3D-QSAR : Pharmacophore modeling using benzotriazol-1-yl carboxamide datasets predicts MAGL inhibitory activity (R² > 0.8 for IC₅₀ correlations) .

- Molecular docking : Docking into E. coli GyrB (PDB: 7P2M) identifies non-hydrogen-bonding interactions between carboxamide NH and hydrophobic residues, guiding rational design .

Q. What strategies optimize solubility and bioavailability without compromising activity?

- Planarity disruption : Benzylic methyl substitution (e.g., compound 27) reduces crystallinity, improving kinetic solubility by 3-fold .

- Hybridization : Pyrazole-thiazole carboxamide hybrids balance lipophilicity (logP < 3) and aqueous solubility (e.g., compound 5i with 85% plasma protein binding) .

- Polar substituents : 4-Hydroxyl or methoxy groups enhance solubility but require trade-offs with target binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.